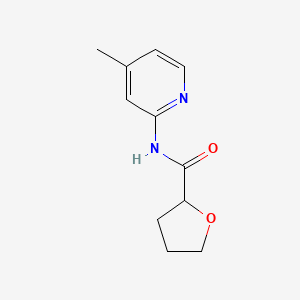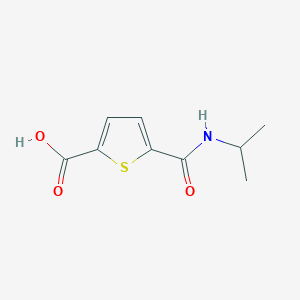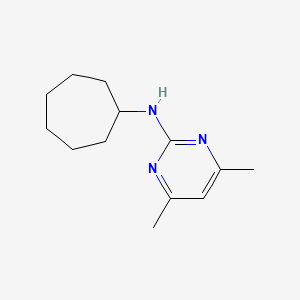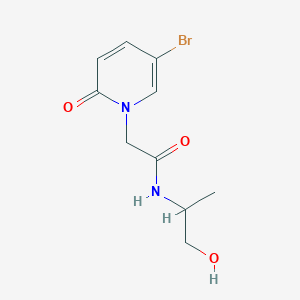
N-(pyridin-2-ylmethyl)-2-(trifluoromethylsulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)-2-(trifluoromethylsulfonyl)aniline, commonly known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PTSA is a white to light yellow crystalline powder that is soluble in organic solvents, such as ethanol and acetone, but insoluble in water. In
作用機序
The mechanism of action of PTSA is not fully understood, but it is believed to involve the inhibition of various enzymes, such as proteases and kinases, through the formation of covalent bonds with the active site residues. This leads to the disruption of cellular processes, such as protein synthesis and cell signaling, ultimately resulting in cell death.
Biochemical and Physiological Effects:
PTSA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that PTSA can induce apoptosis in various cancer cell lines, such as breast cancer and lung cancer cells, through the activation of caspase-3 and caspase-9.
PTSA has also been shown to inhibit the growth of various bacteria, such as Staphylococcus aureus and Escherichia coli, through the disruption of cell membrane integrity. In vivo studies have shown that PTSA can induce liver and kidney damage in rats, but further studies are needed to determine the extent of these effects in humans.
実験室実験の利点と制限
PTSA has several advantages for lab experiments, such as its high solubility in organic solvents, which allows for easy handling and purification. PTSA is also relatively stable under normal laboratory conditions, making it a convenient reagent for various reactions.
However, PTSA has several limitations, such as its potential toxicity and the need for careful handling and disposal. PTSA is also relatively expensive, which may limit its use in larger-scale experiments.
将来の方向性
In the future, PTSA may have potential applications in various fields of science, such as medicine and nanotechnology. In medicine, PTSA may be further studied for its potential as an anticancer agent, and for its effects on liver and kidney function.
In nanotechnology, PTSA may be used as a template for the synthesis of various nanostructures, such as nanowires and nanoparticles, due to its ability to induce the formation of mesoporous silica materials. Further studies are needed to fully understand the potential applications of PTSA in these fields.
合成法
PTSA can be synthesized through a reaction between 2-bromo-N-(pyridin-2-ylmethyl)aniline and trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is purified through column chromatography, yielding PTSA as a white to light yellow crystalline powder.
科学的研究の応用
PTSA has been extensively studied for its potential applications in various fields of science, such as organic chemistry, material science, and biology. In organic chemistry, PTSA is commonly used as a catalyst for various reactions, such as Friedel-Crafts acylation and alkylation, and as a reagent for the synthesis of various organic compounds, such as aryl sulfones and sulfonamides.
In material science, PTSA has been used as a dopant for the synthesis of conductive polymers, such as polyaniline, and as a template for the synthesis of mesoporous silica materials. In biology, PTSA has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)21(19,20)12-7-2-1-6-11(12)18-9-10-5-3-4-8-17-10/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCEJKNCPURBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)


![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)




![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)



![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
